molecular formula C10H15O4PS B133075 Fenthion oxon CAS No. 6552-12-1

Fenthion oxon

Cat. No. B133075
CAS RN: 6552-12-1
M. Wt: 262.26 g/mol
InChI Key: ZNRZGJAHNMGWQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenthion oxon is a metabolite of fenthion, obtained by oxidative desulfuration . It is widely used as a pesticide in controlling insects in numerous crops .


Synthesis Analysis

A simultaneous analytical method for the organophosphorus insecticide fenthion and its five metabolites (including fenthion oxon) was developed based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . The optimum extraction efficiency was obtained through a citrate-buffered QuEChERS (quick, easy, cheap, effective, rugged, and safe) method .


Molecular Structure Analysis

The molecular formula of Fenthion oxon is C10H15O4PS . For more detailed structural information, please refer to the scientific literature .


Chemical Reactions Analysis

Fenthion oxon is one of the metabolites of fenthion, which is obtained by oxidative desulfuration . More detailed information about its chemical reactions can be found in the referenced scientific literature .


Physical And Chemical Properties Analysis

The molecular weight of Fenthion oxon is 262.26 g/mol . It has a computed XLogP3 of 2.4 . For more detailed physical and chemical properties, please refer to the scientific literature .

Scientific Research Applications

Pesticide Residue Analysis in Produce

Reference Standard for Fenthion Oxon Sulfoxide

Molecularly Imprinted Polymers (MIPs) for Fenthion Detection

Fluorescent Chemosensors for Toxic Organophosphates

  • Application : In the case of fenthion, researchers have explored fluorescent chemosensors. While fenthion itself does not significantly alter fluorescence, other related compounds (such as ethion, malathion, and parathion) do quench fluorescence. These sensors can aid in detecting toxic organophosphates .

Mechanism of Action

Target of Action

Fenthion oxon, also known as Fenthoxon, is an organothiophosphate insecticide . Its primary target is the enzyme cholinesterase . Cholinesterase plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system.

Mode of Action

Fenthion oxon acts by inhibiting the activity of cholinesterase . This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine overstimulates the nervous system, causing a range of symptoms that can ultimately lead to the death of the pest organism .

Biochemical Pathways

The primary biochemical pathway affected by Fenthion oxon is the cholinergic pathway. By inhibiting cholinesterase, Fenthion oxon disrupts the normal functioning of this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

It is known that fenthion oxon is a metabolite of fenthion, which is metabolized in the body to produce fenthion oxon .

Result of Action

The inhibition of cholinesterase by Fenthion oxon leads to an overstimulation of the nervous system. This overstimulation can cause a range of symptoms, including tremors, convulsions, and in severe cases, death . These effects make Fenthion oxon effective as an insecticide, acaricide, and avicide .

Safety and Hazards

In case of accident by inhalation, it is advised to remove the casualty to fresh air and keep at rest . After contact with skin, immediate washing with plenty of water is recommended . Fenthion is moderately toxic by the oral, dermal, and inhalation routes of exposure .

Future Directions

For future directions, it would be beneficial to refer to the latest scientific research and advancements in the field . The applicability of the presented method was confirmed for the simultaneous analysis of fenthion and its metabolites in various crops .

properties

IUPAC Name

dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRZGJAHNMGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041974
Record name Fenthion oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenthion oxon

CAS RN

6552-12-1
Record name Fenoxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6552-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, dimethyl 4-(methylthio)-m-tolyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenthion oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenthion oxon
Reactant of Route 2
Reactant of Route 2
Fenthion oxon
Reactant of Route 3
Reactant of Route 3
Fenthion oxon
Reactant of Route 4
Reactant of Route 4
Fenthion oxon
Reactant of Route 5
Fenthion oxon
Reactant of Route 6
Reactant of Route 6
Fenthion oxon

Q & A

Q1: How does Fenthion Oxon exert its toxicity? What are the downstream effects of its interaction with its target?

A1: Fenthion Oxon, a potent metabolite of the organophosphate insecticide Fenthion, acts by inhibiting acetylcholinesterase (AChE) []. This enzyme is crucial for the breakdown of the neurotransmitter acetylcholine (ACh) in the nervous system. Inhibition of AChE leads to an accumulation of ACh at nerve synapses, causing overstimulation of cholinergic receptors. This overstimulation manifests as a range of symptoms, including tremors, convulsions, paralysis, and respiratory failure, ultimately leading to death if untreated [].

Q2: Are there analytical methods available to detect and quantify Fenthion Oxon and its related metabolites in complex matrices like food products?

A2: Yes, several analytical techniques have been developed to accurately measure Fenthion Oxon and its metabolites in various matrices. One such method utilizes Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) []. This approach offers high sensitivity and selectivity, enabling the simultaneous analysis of Fenthion and its five major metabolites: Fenthion Oxon, Fenthion Oxon Sulfoxide, Fenthion Oxon Sulfone, Fenthion Sulfoxide, and Fenthion Sulfone []. The method has been successfully applied to quantify these compounds in various food crops, including brown rice, chili peppers, oranges, potatoes, and soybeans [].

Q3: Can you elaborate on the impact of pretreatment with Fenthion on the toxicity of other pesticides, such as BPMC?

A4: Research suggests that pretreatment with Fenthion can significantly potentiate the toxicity of other pesticides like 2-sec-butylphenyl N-methylcarbamate (BPMC) in mice []. This potentiation is attributed to Fenthion's ability to inhibit hepatic microsomal enzymes responsible for BPMC metabolism. Specifically, Fenthion, Fenthion Sulfoxide, and Fenthion Sulfone, but not Fenthion Oxon, were found to inhibit BPMC metabolism, leading to increased plasma BPMC levels and enhanced toxicity []. This finding emphasizes the importance of understanding potential interactions between pesticides to assess their overall risk accurately.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.